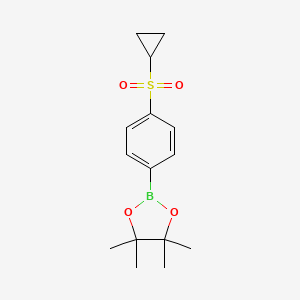

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIXMQWYBMTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester

Abstract

This technical guide provides an in-depth exploration of 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester, a versatile building block in modern medicinal chemistry and organic synthesis. The document details a robust and scalable synthetic protocol, comprehensive characterization methodologies, and critical insights into the practical application of this compound. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent's synthesis and handling. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of Sulfonyl-Containing Arylboronic Esters

Arylboronic acids and their corresponding pinacol esters are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecular architectures.[1] Within this class of reagents, molecules bearing a sulfonyl group have garnered significant attention, particularly in the pharmaceutical industry. The sulfonyl moiety is a key pharmacophore, known to enhance metabolic stability, improve pharmacokinetic profiles, and provide crucial hydrogen bonding interactions with biological targets.

The subject of this guide, 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester, combines the synthetic utility of a boronic ester with the desirable pharmacological properties of a cyclopropylsulfonyl group. The cyclopropyl moiety, in particular, is often introduced to modulate lipophilicity and metabolic stability in drug candidates.[2] This guide will provide a detailed protocol for the synthesis of this valuable compound, followed by a thorough discussion of its characterization and purification.

Synthetic Methodology: A Robust Pathway to 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester

The synthesis of 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester is most effectively achieved through a palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. This method offers high yields, excellent functional group tolerance, and scalability.[3][4]

The Miyaura Borylation: Mechanism and Rationale

The Miyaura borylation reaction facilitates the conversion of aryl halides to their corresponding boronic esters using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4] The catalytic cycle, a variant of the Suzuki-Miyaura coupling mechanism, generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst.[4] The choice of base is critical to the reaction's success, with potassium acetate often being effective.[3][5]

Experimental Protocol: Synthesis of 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester

This protocol outlines a reliable method for the synthesis of the title compound starting from 1-bromo-4-(cyclopropylsulfonyl)benzene.

Materials:

-

1-bromo-4-(cyclopropylsulfonyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Deaerate the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add PdCl₂(dppf) (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Addressing the Challenges of Boronic Ester Chromatography

The purification of boronic acid pinacol esters by conventional silica gel chromatography can be problematic due to the interaction between the Lewis acidic boron atom and the acidic silanol groups on the silica surface.[6] This can lead to significant product loss through strong adsorption or hydrolysis of the ester back to the more polar boronic acid.[6][7]

Boric Acid-Impregnated Silica Gel: A Superior Stationary Phase

To mitigate these issues, the use of boric acid-impregnated silica gel is highly recommended.[7][8] This deactivates the acidic sites on the silica, suppressing the undesired over-adsorption and leading to improved recovery of the pinacol ester.[6][7]

Protocol for Preparing Boric Acid-Impregnated Silica Gel: [6]

-

Prepare a 5% (w/v) solution of boric acid in methanol.

-

Create a slurry of silica gel in the boric acid/methanol solution.

-

Gently agitate the slurry for 1 hour.

-

Remove the solvent by filtration.

-

Wash the treated silica gel with ethanol.

-

Dry the silica gel under vacuum until it is a free-flowing powder.

The crude 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester can then be purified using flash column chromatography with the prepared boric acid-impregnated silica gel, typically employing a gradient of ethyl acetate in hexane as the eluent.

Characterization: Confirming the Identity and Purity

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the molecular structure. Key expected signals include those for the aromatic protons, the cyclopropyl protons, and the methyl protons of the pinacol group. The aromatic protons will typically appear as two doublets in the downfield region. The cyclopropyl protons will present as multiplets in the upfield region, and the pinacol methyl groups will give a characteristic sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the cyclopropyl carbons, the pinacol carbons, and the quaternary carbon attached to the boron atom.

-

¹¹B NMR: Boron-11 NMR is a useful technique to confirm the presence of the boronic ester, which typically shows a signal around δ 30-35 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₅H₂₂BNO₄S.[9]

Physical Properties

The physical properties of 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂BNO₄S | [9] |

| Molecular Weight | 323.22 g/mol | |

| Appearance | Solid | |

| CAS Number | 914610-50-7 | [9] |

Applications in Drug Discovery and Development

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a valuable building block in the synthesis of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the 4-(cyclopropylsulfonyl)phenyl moiety into a wide range of molecular scaffolds.[1][10] This is particularly relevant in the development of kinase inhibitors and other targeted therapies where the sulfonyl group plays a critical role in binding to the target protein.[11]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester. The detailed protocols and explanations of the underlying chemical principles are intended to equip researchers with the knowledge and tools necessary to effectively utilize this important synthetic building block. The emphasis on practical, field-tested methodologies ensures that the information presented is both reliable and readily applicable in a laboratory setting.

Visualizations

Diagram 1: Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Diagram 2: Characterization Logic

Sources

- 1. nbinno.com [nbinno.com]

- 2. audreyli.com [audreyli.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 10. nbinno.com [nbinno.com]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid Pinacol Ester: Properties, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures. Its utility primarily stems from its function as a stable, reliable partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] The presence of the cyclopropylsulfonyl group offers medicinal chemists a desirable motif, known to enhance metabolic stability and physicochemical properties of drug candidates. This guide provides a comprehensive overview of the properties, stability, and handling of this important reagent, grounded in scientific principles and practical laboratory experience.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is crucial for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂BNO₄S | [2][3][4] |

| Molecular Weight | 323.22 g/mol | [2][3] |

| Appearance | White to off-white solid | [5] |

| Form | Solid | [2][5] |

| Predicted pKa | 11.61 ± 0.20 | [5] |

| Storage Temperature | 2-8°C | [5] |

Molecular Structure:

The structure combines a phenylboronic acid pinacol ester with a cyclopropylsulfonyl substituent at the para position. The pinacol ester group serves as a protecting group for the boronic acid, enhancing its stability and making it easier to handle compared to the free boronic acid.[6]

Caption: Molecular structure of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester.

Stability and Degradation Pathways

While the pinacol ester functionality imparts greater stability compared to the corresponding boronic acid, understanding its susceptibility to degradation is critical for ensuring reaction reproducibility and purity of the final product.

Hydrolysis: The Primary Concern

The principal degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the ester to form the free boronic acid and pinacol.[6][7] This process is often reversible but can lead to complications in reactions and purification.[6]

Factors Influencing Hydrolysis:

-

pH: Hydrolysis is significantly accelerated at physiological pH (around 7.4).[8][9] The rate of hydrolysis is also influenced by the pH of the solution.[8]

-

Substituents: The electronic nature of substituents on the phenyl ring can affect the rate of hydrolysis. Electron-donating groups in the para position have been shown to slow down the rate of hydrolysis.[8]

-

Solvent: The presence of water or other protic solvents can promote hydrolysis.[6]

The hydrolysis of phenylboronic pinacol esters can be a concern during reversed-phase HPLC analysis, where the aqueous mobile phases can cause on-column degradation.[6][10] This can lead to inaccurate quantification of the ester and the appearance of the boronic acid peak in the chromatogram.[6][11]

Oxidative and Thermal Stability

Recommended Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14][15] Recommended storage is at 2-8°C.[5] The material should be protected from moisture.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[13][14][15] Avoid formation of dust and aerosols.[14][15] It is advisable to handle the compound under an inert atmosphere, especially for long-term storage or when performing sensitive reactions.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Workflow

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. A typical workflow involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide (or triflate).

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst, which is sensitive to oxygen, particularly at elevated temperatures.

-

Base: The base is required to activate the boronic ester for transmetalation to the palladium center.[16] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction. The addition of water is often necessary for the activation of the boronic ester.

Analytical Methodologies: Ensuring Quality and Purity

Accurate analysis of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester and its reaction products is essential.

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment. As previously mentioned, care must be taken to avoid on-column hydrolysis.[6][10] The use of aprotic diluents and buffered mobile phases can help to stabilize the analyte.[17] Studies have shown that using a column with low residual silanol activity, such as a Waters XTerra MS C18, can minimize on-column hydrolysis.[10][11]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the final product.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the compound.

Conclusion: A Reliable Tool for Chemical Innovation

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its stability, when handled and stored correctly, coupled with its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an excellent choice for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties and potential degradation pathways, as outlined in this guide, will enable researchers to utilize this building block to its full potential, paving the way for future discoveries in drug development and beyond.

References

-

Wikipedia. Boronic acid. [Link]

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 10(5), 1510-1516.

- Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, drug discovery and chemical biology. John Wiley & Sons.

- Gravel, M., & Hall, D. G. (2005). A method for the deprotection of alkylpinacolyl boronate esters. Organic letters, 7(22), 4963–4966.

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & DeLaney, E. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Bernardini, R., Oliva, A., Amore, A., De Munari, S., Poli, G., Tuccinardi, T., ... & Goldoni, L. (2009). Stability of boronic esters to hydrolysis: a comparative study. Tetrahedron letters, 50(26), 3349-3352.

-

ResearchGate. Synthesis of boronic acid pinacol ester 4. [Link]

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.

- Wang, D., & Zhang, Y. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2822-2828.

-

Aaron Chemicals LLC. 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester Safety Data Sheet. [Link]

- Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron letters, 43(37), 6989-6992.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 136(20), 7414-7427.

- Aschbacher, J., & Lunte, S. M. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of pharmaceutical and biomedical analysis, 61, 139-146.

- Wang, G. W. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.

- Zhang, Y., et al. (2022). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 20(1), 1-17.

- Zhang, L., et al. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 9(1), 55-63.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. 4-(N-CYCLOPROPYLSULFONAMIDE)PHENYLBORONIC ACID PINACOL ESTER CAS#: 914610-50-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Spectral Analysis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 914610-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, registered under CAS number 914610-50-7, is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a synthetically versatile boronic acid pinacol ester, a sulfonamide linkage, and a cyclopropyl moiety, features that are often sought after in the design of novel therapeutic agents. The boronic acid ester functionality allows for facile carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its expected spectral characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 914610-50-7 | [1] |

| Molecular Formula | C₁₅H₂₂BNO₄S | [2] |

| Molecular Weight | 323.2 g/mol | [1][2] |

| Physical Form | Solid | - |

| IUPAC Name | N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | [1] |

Proposed Synthetic Pathway

The synthesis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be efficiently achieved through a two-step sequence, commencing with the preparation of the key intermediate, N-cyclopropyl-4-bromobenzenesulfonamide, followed by a palladium-catalyzed Miyaura borylation. This strategy offers a logical and experimentally validated approach to the target molecule.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-cyclopropyl-4-bromobenzenesulfonamide

The initial step involves the reaction of commercially available 4-bromobenzenesulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

To a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add cyclopropylamine (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-4-bromobenzenesulfonamide.[3]

Step 2: Palladium-Catalyzed Miyaura Borylation

The second and final step is the conversion of the aryl bromide to the desired pinacol boronate ester via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source.[4][5][6]

Experimental Protocol:

-

In a flame-dried Schlenk flask, combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous dioxane to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and pinacol protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 2H | Aromatic protons ortho to the boronate ester |

| ~ 7.7 - 7.8 | d | 2H | Aromatic protons ortho to the sulfonamide group |

| ~ 2.5 - 2.6 | m | 1H | CH of cyclopropyl group |

| ~ 1.3 | s | 12H | Methyl protons of the pinacol group |

| ~ 0.6 - 0.8 | m | 2H | CH₂ of cyclopropyl group |

| ~ 0.4 - 0.6 | m | 2H | CH₂ of cyclopropyl group |

¹³C NMR:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Aromatic C-S |

| ~ 135 - 140 | Aromatic C-B |

| ~ 130 - 135 | Aromatic CH ortho to boronate ester |

| ~ 125 - 130 | Aromatic CH ortho to sulfonamide group |

| ~ 84 | Quaternary C of pinacol group |

| ~ 30 | CH of cyclopropyl group |

| ~ 25 | Methyl C of pinacol group |

| ~ 6 | CH₂ of cyclopropyl group |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺.

| m/z | Assignment |

| ~ 324.1 | [M+H]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3200 | Medium | N-H stretch (sulfonamide) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch (cyclopropyl, pinacol) |

| ~ 1350 - 1300 | Strong | Asymmetric S=O stretch (sulfonamide) |

| ~ 1160 - 1120 | Strong | Symmetric S=O stretch (sulfonamide) |

| ~ 1380 - 1360 | Strong | B-O stretch (boronate ester) |

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. The described methodology, based on well-established synthetic transformations, provides a clear pathway for researchers to access this valuable building block. The predicted spectral data serves as a useful reference for the characterization and quality control of the synthesized compound. The versatility of the boronic acid pinacol ester functionality makes this molecule an attractive starting material for the development of novel compounds in the pharmaceutical and materials science fields.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Retrieved from [Link]

-

Chempider. (n.d.). N-Cyclopropyl 4-bromobenzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved from [https://www.benchchem.com/whitepaper/an-in-depth-technical-guide-to-the-synthesis-of-n-4-bromobenzenesulfonyl-benzamide]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3392–3395. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Borylation of Aryl Chlorides with Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

National Center for Biotechnology Information. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PubMed Central. Retrieved from [Link]

-

PubMed. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]

Sources

- 1. N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C15H22BNO4S | CID 16414186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | CAS: 914610-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. labsolu.ca [labsolu.ca]

- 4. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and preliminary investigation of novel sulfonylphenylboronic acid esters

<An In-depth Technical Guide

Topic: Discovery and Preliminary Investigation of Novel Sulfonylphenylboronic Acid Esters

Audience: Researchers, scientists, and drug development professionals.

Abstract

Boronic acids and their derivatives have become a cornerstone in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][2] This guide provides a comprehensive overview of the discovery and initial investigation of a novel class of compounds: sulfonylphenylboronic acid esters. The incorporation of an electron-withdrawing sulfonyl group onto the phenylboronic acid scaffold is a strategic design choice aimed at modulating the acidity of the boronic acid, which is a key determinant of its inhibitory potency.[3][4] This document will detail the synthetic methodologies, characterization techniques, and preliminary biological evaluation of these promising new chemical entities. We will explore the rationale behind the experimental design, provide step-by-step protocols, and present preliminary data that underscores the potential of sulfonylphenylboronic acid esters as a new frontier in drug discovery.

Introduction: The Rationale for Sulfonylphenylboronic Acid Esters

The landscape of enzyme inhibition has been significantly shaped by the advent of boronic acid-containing drugs such as Bortezomib, a proteasome inhibitor for treating multiple myeloma.[5][6] The success of these drugs stems from the boron atom's ability to form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of proteases.[1] This interaction mimics the transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition.[1]

The chemical environment of the boronic acid moiety plays a crucial role in its reactivity. The introduction of electron-withdrawing groups to the phenyl ring can substantially lower the pKa of the boronic acid.[3] This increased acidity enhances the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the catalytic serine's hydroxyl group.[1] The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, and its incorporation into the phenylboronic acid structure is hypothesized to significantly enhance the inhibitory potential of these molecules.[3][4]

This guide focuses on the synthesis and evaluation of sulfonylphenylboronic acid esters. The ester form often serves as a more stable precursor or prodrug form of the active boronic acid, which can be advantageous for chemical synthesis and improving pharmacokinetic properties.[6][7]

Design and Synthesis of Novel Sulfonylphenylboronic Acid Esters

The synthetic strategy for novel sulfonylphenylboronic acid esters is designed to be versatile, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). A common and effective route involves a Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[5][7]

Synthetic Workflow

The general synthetic workflow is depicted below. This multi-step process begins with a commercially available substituted bromobenzenesulfonyl chloride, allowing for the introduction of chemical diversity at the R¹ position.

Caption: Synthetic workflow for sulfonylphenylboronic acid esters.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative sulfonylphenylboronic acid pinacol ester.

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

-

To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in acetonitrile, add triethylamine (1.2 equivalents).

-

Slowly add allylamine (1.1 equivalents) to the stirred solution at room temperature.

-

Continue stirring for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.

-

Remove the solvent to yield N-allyl-4-bromobenzenesulfonamide, which can be further purified by recrystallization.[3]

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid pinacol ester

-

In a dry flask under an inert atmosphere (e.g., argon), combine N-allyl-4-bromobenzenesulfonamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as PdCl₂(dppf) (0.03 equivalents).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 80-90°C and stir for 16-24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonylphenylboronic acid pinacol ester.

Physicochemical and Structural Characterization

Confirmation of the synthesized compounds' identity and purity is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized esters.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Representative Characterization Data

The following table summarizes the expected characterization data for a hypothetical sulfonylphenylboronic acid pinacol ester.

| Compound ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | ¹H NMR (δ, ppm) | Purity (HPLC) |

| SPBE-001 | C₁₅H₂₂BNO₄S | 339.1315 | 339.1318 | 7.85 (d, 2H), 7.78 (d, 2H), 5.80 (m, 1H), 5.25 (q, 2H), 3.70 (d, 2H), 1.35 (s, 12H) | >95% |

Preliminary Biological Investigation: Serine Protease Inhibition

The primary hypothesis for the biological activity of sulfonylphenylboronic acid esters is their ability to inhibit serine proteases.[8][9] A preliminary investigation into this activity is a critical step in the drug discovery process.

Mechanism of Inhibition

The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic serine's hydroxyl group on the electrophilic boron atom of the sulfonylphenylboronic acid (after hydrolysis of the ester).[1][2] This forms a reversible, covalent tetrahedral boronate adduct, which is stabilized by interactions within the enzyme's active site.[1]

Caption: Mechanism of serine protease inhibition by a sulfonylphenylboronic acid.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a model serine protease, such as chymotrypsin or prostate-specific antigen (PSA).[10][11]

Materials:

-

Serine protease (e.g., chymotrypsin)

-

Fluorogenic or chromogenic substrate specific to the protease

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Synthesized sulfonylphenylboronic acid esters

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to create a range of concentrations for IC₅₀ determination.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the appropriate wells.

-

Add the serine protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Preliminary Inhibition Data

The following table presents hypothetical IC₅₀ values for a series of sulfonylphenylboronic acid esters, demonstrating the potential impact of structural modifications on inhibitory activity.

| Compound ID | R¹ Group | IC₅₀ (µM) vs. Chymotrypsin |

| SPBE-001 | Allyl | 15.2 |

| SPBE-002 | Propyl | 25.8 |

| SPBE-003 | Cyclopropyl | 8.5 |

| SPBE-004 | Phenyl | 5.1 |

Structure-Activity Relationship (SAR) Analysis

The preliminary data suggests that the nature of the R¹ substituent on the sulfonamide nitrogen has a significant impact on the inhibitory potency. For instance, the presence of a rigid cyclopropyl group (SPBE-003) or an aromatic phenyl group (SPBE-004) appears to be more favorable for inhibition than flexible alkyl chains (SPBE-001 and SPBE-002). This initial SAR provides valuable insights for the design of the next generation of more potent inhibitors.

Conclusion and Future Directions

The discovery and preliminary investigation of novel sulfonylphenylboronic acid esters have yielded promising results. The synthetic route is robust and amenable to the creation of a diverse chemical library. The initial biological data confirms that these compounds can act as inhibitors of serine proteases, with their potency being influenced by the substituents on the sulfonyl group.

Future research will focus on:

-

Expansion of the chemical library: Synthesizing a broader range of analogs to further explore the SAR.

-

Broader biological screening: Testing the compounds against a panel of different proteases to assess their selectivity.

-

Mechanism of action studies: Conducting detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

-

In vivo evaluation: Advancing the most promising compounds to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

The work presented in this guide lays a strong foundation for the development of sulfonylphenylboronic acid esters as a new class of therapeutic agents.

References

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. (n.d.).

- Application Notes and Protocols for Boron-Based Serine Protease Inhibitors - Benchchem. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012).

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.).

- A simple method for the synthesis of sulfonic esters - ResearchGate. (n.d.).

- Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate. (n.d.).

- Molecular targets of boronic acids. Serine Proteases include:... - ResearchGate. (n.d.).

- Boronic acid - Wikipedia. (n.d.).

- Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. (2008).

- Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.).

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropylsulfonyl Group: A Compact Powerhouse in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to unique functional groups that can confer advantageous properties. Among these, the cyclopropylsulfonyl moiety has emerged as a compelling building block. This guide provides a comprehensive technical overview of the strategic application of the cyclopropylsulfonyl group in drug design and discovery. We will delve into its fundamental physicochemical and conformational properties, explore its role as a versatile bioisostere, and detail its impact on metabolic stability and pharmacokinetic parameters. Furthermore, this guide will furnish detailed synthetic protocols for the incorporation of this valuable motif and present case studies that underscore its practical utility in lead optimization.

Introduction: The Allure of the Strained Ring

The cyclopropyl group, the smallest of the cycloalkanes, has long captivated the interest of medicinal chemists.[1][2] Its inherent ring strain bestows upon it unique electronic and conformational characteristics, distinguishing it from larger cycloalkanes and linear alkyl groups.[1] The carbon-carbon bonds within the three-membered ring possess a higher degree of p-character, leading to shorter and stronger bonds.[1] This unique hybridization influences the acidity of adjacent protons and the overall electronic nature of the substituent.

When appended to a sulfonyl group, these properties are synergistically amplified, creating the cyclopropylsulfonyl moiety – a compact, rigid, and electronically distinct functional group with a growing footprint in contemporary drug design. This guide will explore the multifaceted roles of this intriguing building block.

Physicochemical and Conformational Landscape

The introduction of a cyclopropylsulfonyl group can significantly modulate the physicochemical properties of a molecule, impacting its solubility, lipophilicity, and acidity/basicity.

Electronic Effects and Lipophilicity

The sulfonyl group is a strong electron-withdrawing group, and the adjacent cyclopropyl ring can further influence the electronic distribution within a molecule. While comprehensive comparative data is still emerging, the unique electronic nature of the cyclopropyl ring can subtly alter the pKa of nearby ionizable groups compared to simple alkylsulfonyl substituents.

Table 1: Physicochemical Properties of Key Cyclopropylsulfonyl Building Blocks

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Notes |

| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | 1.3 | A key reactive intermediate.[3] |

| Cyclopropanesulfonamide | C₃H₇NO₂S | 121.16 | -0.4 | A common building block for sulfonamide drugs. |

Calculated logP values are estimations and can vary based on the algorithm used.

Conformational Rigidity and Molecular Shape

One of the most significant contributions of the cyclopropylsulfonyl group is the introduction of conformational rigidity.[1] The compact, three-membered ring acts as a rigid linker, restricting the rotational freedom of the molecule. This can be a powerful tool in drug design for several reasons:

-

Entropy Reduction: By locking the molecule into a more defined conformation, the entropic penalty of binding to a target protein can be reduced, potentially leading to higher binding affinity.[1]

-

Shape Optimization: The defined geometry of the cyclopropylsulfonyl group can be exploited to optimize the overall shape of a molecule for better complementarity with a protein's binding site.

Figure 1: Conformational impact of the cyclopropylsulfonyl group.

The Cyclopropylsulfonyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar steric and electronic properties to improve a molecule's pharmacological profile.[4][5] The cyclopropylsulfonyl group can serve as a bioisostere for several common functionalities.

Mimicking Carboxylic Acids and Other Polar Groups

While not a classic isostere, the sulfonamide group (of which cyclopropylsulfonamide is a derivative) is often employed as a bioisostere for carboxylic acids. The sulfonamide N-H can act as a hydrogen bond donor, and the sulfonyl oxygens are effective hydrogen bond acceptors, mimicking the hydrogen bonding pattern of a carboxylate group. The cyclopropyl substituent can then be used to fine-tune the steric and lipophilic properties of this bioisosteric replacement.

Figure 2: Cyclopropylsulfonamide as a bioisostere for a carboxylic acid.

Impact on Metabolic Stability and Pharmacokinetics

A primary driver for the incorporation of the cyclopropyl group in drug candidates is its ability to enhance metabolic stability.[1][6]

Blocking Metabolic Hotspots

The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.[6] Strategically placing a cyclopropylsulfonyl group can block a known metabolic "hotspot" on a molecule, thereby increasing its half-life and oral bioavailability.

However, it is crucial to note that the cyclopropyl ring is not metabolically inert.[6] In some instances, it can undergo oxidation, leading to hydroxylated metabolites or even ring-opening.[6] The metabolic fate is highly dependent on the overall molecular context.

Case Study: Panadiplon

The anxiolytic drug candidate panadiplon provides a cautionary tale. Metabolism of the drug led to the formation of cyclopropane carboxylic acid, which was implicated in hepatic toxicity through inhibition of mitochondrial fatty acid beta-oxidation. This highlights the importance of thoroughly investigating the metabolic pathways of any cyclopropyl-containing compound.

Synthetic Strategies and Building Block Preparation

The utility of the cyclopropylsulfonyl group is underpinned by accessible synthetic routes to key building blocks.

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is a versatile precursor for the synthesis of a wide array of cyclopropylsulfonyl derivatives. A common laboratory-scale synthesis involves the reaction of a cyclopropyl Grignard reagent with sulfur dioxide, followed by chlorination.[7]

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride [7]

-

Grignard Formation: Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Sulfinylation: Cool the Grignard solution to -10 °C and slowly add a solution of sulfur dioxide in THF. Allow the reaction to warm to room temperature.

-

Chlorination: Cool the reaction mixture to -5 °C and add N-chlorosuccinimide (NCS) portion-wise.

-

Work-up: After warming to room temperature, quench the reaction with water and extract with an organic solvent (e.g., methyl tert-butyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride.

Figure 3: Synthetic scheme for cyclopropanesulfonyl chloride.

Synthesis of Cyclopropanesulfonamide

Cyclopropanesulfonamide, a key building block for many sulfonamide drugs, can be readily prepared from cyclopropanesulfonyl chloride.[7]

Experimental Protocol: Synthesis of Cyclopropanesulfonamide [7]

-

Reaction Setup: Dissolve crude cyclopropanesulfonyl chloride in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

-

Amination: Bubble ammonia gas through the solution for approximately 5 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Filter the reaction mixture to remove ammonium chloride. Concentrate the filtrate to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) affords pure cyclopropanesulfonamide.

The Cyclopropylsulfonyl Urea Moiety: A Privileged Scaffold

The urea functionality is a well-established pharmacophore in numerous approved drugs, valued for its ability to form multiple hydrogen bonds with protein targets.[8] When combined with a cyclopropylsulfonyl group, a unique scaffold with potential for high potency and selectivity is created.

Applications in Enzyme Inhibition

Cyclopropylsulfonyl urea derivatives have shown promise as inhibitors of various enzymes. For instance, they have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases. The urea moiety engages in key hydrogen bonding interactions within the enzyme's active site, while the cyclopropylsulfonyl group can be tailored to optimize potency and pharmacokinetic properties.

Conclusion and Future Perspectives

The cyclopropylsulfonyl group represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, electronic properties, and metabolic stability enhancement makes it an attractive moiety for lead optimization and de novo drug design. While the full scope of its potential is still being explored, the available evidence strongly suggests that the strategic incorporation of the cyclopropylsulfonyl group can lead to the development of drug candidates with superior pharmacological profiles.

Future research will likely focus on:

-

Developing more efficient and diverse synthetic methodologies for functionalized cyclopropylsulfonyl building blocks.

-

Generating more comprehensive quantitative structure-activity relationship (QSAR) data to better predict the impact of this group on a wider range of biological targets.

-

Further elucidating the metabolic pathways of cyclopropylsulfonyl-containing compounds to proactively address any potential safety liabilities.

As our understanding of this compact powerhouse continues to grow, we can anticipate seeing the cyclopropylsulfonyl group play an even more prominent role in the next generation of innovative medicines.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]

-

Huang, H., & Glinkerman, C. M. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(47), 15430–15434. [Link]

-

Wikipedia. (n.d.). Bioisostere. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 19, 2026, from [Link]

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Charnwood Discovery. (n.d.). Medicinal Chemistry Lead Optimisation (LO) 1. Retrieved January 19, 2026, from [Link]

-

Perollier, C., & Tuffery, P. (2014). Conformational Sampling and Energetics of Drug-Like Molecules. Current Topics in Medicinal Chemistry, 14(20), 2299–2313. [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 19, 2026, from [Link]

-

Nagar, S., & Tucker, J. (2011). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2(10), 780–784. [Link]

-

Cambridge Healthtech Institute. (2020). Lead Optimization for Drug Metabolism & Safety. Retrieved January 19, 2026, from [Link]

-

Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]

-

ResearchGate. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved January 19, 2026, from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

Kim, J. S., Lee, J. Y., & Kim, J. (2016). Hit-to-lead optimization of phenylsulfonyl hydrazides for a potent suppressor of PGE2 production: Synthesis, biological activity, and molecular docking study. Bioorganic & Medicinal Chemistry Letters, 26(1), 94–99. [Link]

-

Shaker, A. M., El-Messery, S. M., Al-Mahmoudy, A. M. M., & El-Sayed, M. A. A. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 129, 106143. [Link]

-

Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved January 19, 2026, from [Link]

-

Bajorath, J. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In Computational Drug Discovery and Design. InTech. [Link]

-

Swami, S., Kumar, S., & Kumar, A. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1). [Link]

-

Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved January 19, 2026, from [Link]

-

Alvarez, M., Cerecetto, H., & Monge, A. (1998). Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents. European Journal of Medicinal Chemistry, 33(11), 857–864. [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Retrieved January 19, 2026, from [Link]

-

Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 445–457. [Link]

-

Akgun, H., Ertan-Bolelli, T., & Bolelli, K. (2021). Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor. Journal of Medicinal Chemistry, 64(19), 14448–14464. [Link]

-

Duca, J. S., & Kroeplien, B. (2011). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Expert Opinion on Drug Discovery, 6(1), 41–55. [Link]

-

Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499–2511. [Link]

-

Charles River Laboratories. (n.d.). Lead Optimization Services in Drug Discovery. Retrieved January 19, 2026, from [Link]

-

Zhang, L., Li, Y., & Li, H. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 24(23), 4253. [Link]

-

Stimson, E. R., Huang, S. G., Némethy, G., Leach, S. J., & Scheraga, H. A. (1985). Conformational analysis of cyclized dipeptide models for specific types of beta-bends by two-dimensional nuclear Overhauser spectroscopy. International Journal of Peptide and Protein Research, 25(1), 89–98. [Link]

-

Roy, K., & Sanyal, I. (2018). Bio-activity of aminosulfonyl ureas in the light of nucleic acid bases and DNA base pair interaction. Computational Biology and Chemistry, 77, 298–310. [Link]

-

Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse Journal of Undergraduate Research. Retrieved January 19, 2026, from [Link]

-

Nes, W. D., Benson, M., Lundin, R. E., & Le, P. H. (1993). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 90(12), 5757–5761. [Link]

-

Li, W., Liu, Y., & Wang, Y. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2586. [Link]

-

ResearchGate. (n.d.). Fragment-based QSAR strategies in drug design. Retrieved January 19, 2026, from [Link]

-

MDPI. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved January 19, 2026, from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]

- 4. Bioisostere - Wikipedia [en.wikipedia.org]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Technical Guide

Foreword: Beyond the Reagent Bottle – A Perspective on Boronic Esters

In the landscape of modern organic synthesis, few reagents have achieved the ubiquity and transformative impact of boronic acid derivatives. Among these, the pinacol esters (Bpin) have emerged as the workhorse for chemists in pharmaceutical, agrochemical, and materials science research. Their rise to prominence is not accidental; it is a direct consequence of their unique balance of stability, reactivity, and versatility. This guide moves beyond a simple recitation of protocols to provide a deeper, field-tested understanding of why boronic acid pinacol esters are often the superior choice and how to leverage their full potential in the laboratory. We will delve into the causality behind experimental choices, offering insights that transform a synthetic procedure from a mere recipe into a predictable and robust scientific method.

The Ascendancy of the Pinacol Ester: A Tale of Enhanced Stability and Handling

Boronic acids, while foundational to cross-coupling chemistry, are beset by inherent instabilities that can compromise experimental outcomes. They are prone to dehydration, forming cyclic trimers known as boroxines, and can undergo protodeboronation under various conditions[1]. These degradation pathways lead to diminished reactivity and inconsistent results, a critical issue in both discovery and process chemistry.

The genius of the pinacol ester lies in its elegant solution to this problem. By reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system is formed. This cyclic structure effectively shields the Lewis acidic boron atom, rendering the compound significantly less susceptible to the degradation pathways that plague its free acid counterpart[1].

Key Advantages Conferred by the Pinacol Group:

-

Extended Shelf Life: Pinacol esters can be stored for prolonged periods without significant degradation, a crucial factor for laboratory inventory and cost management[1].

-

Simplified Handling: Their reduced sensitivity to air and moisture simplifies weighing and transfer operations, enhancing experimental reproducibility[1].

-

Improved Reactivity Profile: In many cross-coupling reactions, Bpin esters often lead to cleaner reactions and higher yields compared to the corresponding boronic acids[1].

-

Enhanced Solubility: Boronic esters, including pinacol derivatives, generally exhibit better solubility in organic solvents compared to the more polar free boronic acids, which is often critical for achieving high reaction yields[2][3].

dot graph TD { subgraph "Boronic Acid Instability" A[Boronic Acid R-B(OH)2] -->|Dehydration| B(Boroxine (RBO)3); A -->|Protodeboronation| C(R-H); end

} caption: "Comparison of Boronic Acid and Pinacol Ester Stability."

Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation

The premier method for the synthesis of aryl and vinyl boronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base[4][5][6]. The mild reaction conditions and broad functional group tolerance make this a highly versatile transformation[5].

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Miyaura borylation. The generally accepted mechanism proceeds through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation: This is a crucial and debated step. The base, often potassium acetate (KOAc), is thought to play a key role. It is proposed that the halide on the Pd(II) complex is exchanged for the acetate, forming a more reactive (acetato)palladium(II) species. The high oxophilicity of boron is a driving force for the subsequent transmetalation with B₂pin₂, where a boryl group is transferred to the palladium center, regenerating the halide or acetate salt[4][5].

-

Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the aryl/vinyl group and the boryl group, undergoes reductive elimination to furnish the desired boronic acid pinacol ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle[5].

dot graph TD { A[Pd(0)Ln] -- "Oxidative Addition" --> B{Ar-Pd(II)(X)Ln}; B -- "+ Base (e.g., KOAc)" --> C{Ar-Pd(II)(OAc)Ln}; C -- "+ B2pin2 Transmetalation" --> D{Ar-Pd(II)(Bpin)Ln}; D -- "Reductive Elimination" --> E[Ar-Bpin]; E --> A;

} caption: "Simplified Catalytic Cycle of the Miyaura Borylation."

Causality in Reagent Selection

-

The Catalyst: Palladium complexes with phosphine ligands are standard. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and widely used catalyst[6]. The bulky dppf ligand facilitates the reductive elimination step and stabilizes the Pd(0) species.

-

The Boron Source: While B₂pin₂ is the most common reagent, pinacolborane (HBpin) can also be employed, particularly in large-scale syntheses[4].

-

The Base: The choice of base is critical. A weak base like potassium acetate (KOAc) is often optimal. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide, reducing the yield of the desired product[4][5]. The base activates the palladium complex, rendering the Pd-O bond more reactive than the Pd-X bond, thus facilitating the transmetalation step[5].

Field-Proven Experimental Protocol: Synthesis of 4-Phenylphenylboronic Acid Pinacol Ester

This protocol provides a reliable method for the synthesis of a common biaryl building block.

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Bromobiphenyl | 233.10 | 2.33 g | 10.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.81 g | 15.0 | 1.5 |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 245 mg | 0.3 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 2.94 g | 30.0 | 3.0 |

| 1,4-Dioxane | - | 50 mL | - | - |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl, bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can often be used directly in subsequent steps or purified by column chromatography or recrystallization.

Purification of Boronic Acid Pinacol Esters: A Self-Validating System

A common challenge in working with boronic acid pinacol esters is their purification by silica gel chromatography. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the surface of the silica gel, leading to tailing, poor separation, and product loss[7]. Additionally, the acidic nature of standard silica gel can cause hydrolysis of the pinacol ester back to the more polar boronic acid, which remains at the baseline[7].

The Boric Acid Impregnation Technique

A highly effective and self-validating solution to this problem is the use of silica gel impregnated with boric acid[8][9][10]. The boric acid serves to suppress the undesired over-adsorption of the pinacol esters, resulting in significantly improved recovery and chromatographic behavior[8][9].

Protocol for Preparing Boric Acid-Impregnated Silica Gel:

-

Prepare a 5% w/v solution of boric acid in methanol.

-

Create a slurry of silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica gel)[7].

-

Gently agitate the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration.

-

Wash the treated silica gel with ethanol.

-

Dry the silica gel thoroughly under vacuum until it is a free-flowing powder[7].

The efficacy of this method can be easily validated by comparing the TLC behavior of the target compound on standard silica versus boric acid-treated silica. A significant reduction in streaking and baseline adsorption on the treated plate confirms the improved chromatographic properties.

dot graph TD { subgraph "Standard Silica Gel Chromatography" A[Bpin Ester + Silica Gel] --> B{Interaction with Silanol Groups}; B --> C[Over-adsorption & Tailing]; B --> D[Hydrolysis to Boronic Acid]; C --> E((Product Loss & Poor Purity)); D --> E; end

} caption: "Workflow for Troubleshooting Bpin Purification."

Applications in Drug Discovery and Development: The Suzuki-Miyaura Coupling

Boronic acid pinacol esters are quintessential building blocks in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction[11][12]. This Nobel Prize-winning reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in many approved drugs[13][14].

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid pinacol ester) and an organic halide or triflate to form a new carbon-carbon bond[15][16].

Mechanistic Synergy with Miyaura Borylation

The catalytic cycle of the Suzuki-Miyaura coupling shares similarities with the Miyaura borylation, involving oxidative addition, transmetalation, and reductive elimination[15][16]. A key difference is the transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. The base is crucial here as well, activating the organoboron species to facilitate this transfer[3].

The seamless integration of the Miyaura borylation and the Suzuki-Miyaura coupling allows for powerful one-pot, two-step synthetic sequences, where an aryl halide can be borylated and then coupled with a second, different aryl halide without isolation of the intermediate boronic ester[17]. This significantly enhances synthetic efficiency.

dot graph TD { A[Aryl Halide 1 (Ar1-X)] -- "Miyaura Borylation" --> B[Aryl Boronic Ester (Ar1-Bpin)]; B -- "Suzuki-Miyaura Coupling" --> C{Biaryl Product (Ar1-Ar2)}; D[Aryl Halide 2 (Ar2-Y)] --> C;

} caption: "Logical Flow of a Borylation/Suzuki Coupling Sequence."

Conclusion: An Indispensable Tool for the Modern Chemist

Boronic acid pinacol esters represent a triumph of reagent design, offering a stable, versatile, and highly effective solution for the construction of complex organic molecules. Their importance in contemporary organic synthesis, particularly in the pharmaceutical and materials science sectors, cannot be overstated. By understanding the fundamental principles governing their synthesis, purification, and reactivity—the "why" behind the protocol—researchers can unlock their full potential, leading to more efficient, reliable, and innovative synthetic strategies.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1271-1273. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

Tejedor, E. (2023). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Tejedor.[Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Miyaura borylation reaction. [Link]

-

Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(44), 8939-8974. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Request PDF on ResearchGate. [Link]

-

Isbell, J., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 7(3), 484-488. [Link]

-